![molecular formula C15H13N5OS2 B4626276 8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4626276.png)
8-mercapto-2,3-dimethyl-5-(3-pyridinylmethyl)thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
Overview
Description
The compound belongs to a class of chemicals known for their complex heterocyclic structures, which have been extensively studied for their potential applications in various fields, including medicinal chemistry. These compounds often exhibit interesting chemical and physical properties due to their unique molecular frameworks.
Synthesis Analysis
The synthesis of similar thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-ones typically involves multistep reactions, starting from mercaptothieno pyrimidinones or their derivatives. For example, a facile one-pot synthesis method for related compounds involves the reaction of 2-mercaptothieno pyrimidinones with hydrazonoyl halides in the presence of triethylamine, yielding tetrahydrobenzo thieno triazolo pyrimidinones. The reaction mechanism involves several steps, including cyclization and azo-coupling reactions (Gomha, 2009).
Molecular Structure Analysis
The molecular structure of thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-ones is confirmed through various analytical techniques, including X-ray crystallography and NMR spectroscopy. These compounds typically exhibit a tricyclic ring system incorporating thieno, triazolo, and pyrimidinone moieties, contributing to their unique chemical behavior and biological activity.
Chemical Reactions and Properties
Chemical reactions involving thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-ones can include nucleophilic substitution, cyclocondensation, and electrophilic aromatic substitution. The presence of mercapto and methyl groups on the thieno triazolo pyrimidinone core significantly affects its reactivity, allowing for further functionalization and derivatization of the molecule (Nagamatsu et al., 2007).
Scientific Research Applications
Facile Synthesis of Heterocyclic Compounds
Research has led to the development of facile one-pot synthesis methods for the preparation of heterocyclic compounds, including thieno[2,3-d]pyrimidine derivatives, which are of interest due to their potential biological activities. Such methods allow for the efficient creation of complex structures that could have applications in medicinal chemistry and drug design (Gomha, 2009).
Antimicrobial and Anticancer Activities
Studies have synthesized novel mercaptopyrimidine derivatives, including thieno[2,3-d]pyrimidines, demonstrating promising antimicrobial activities. These efforts highlight the potential of such compounds in developing new therapeutic agents against various bacterial and fungal species (Sayed et al., 2008).
Analgesic and Anti-inflammatory Agents
New series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their analgesic and anti-inflammatory properties. These studies suggest the therapeutic potential of these compounds in pain and inflammation management (Alagarsamy et al., 2007).
Anticancer Potential of Enzyme Inhibitors
Research into the design and synthesis of enzyme inhibitors, such as PARP-1 inhibitors, incorporating thienopyrimidine, triazole, and thiazolidinone derivatives, has demonstrated their significant anticancer potential. These studies provide a foundation for the development of new anticancer agents with improved efficacy and specificity (Abu‐Hashem et al., 2020).
Herbicidal Activity
The synthesis of triazolo[1,5-a]pyrimidine-sulfonamides has revealed their potential as herbicidal agents, demonstrating the versatility of thieno[2,3-d]pyrimidin-4(5H)-one derivatives in various fields beyond medicinal chemistry (Shen De-long, 2005).
properties
IUPAC Name |
4,5-dimethyl-8-(pyridin-3-ylmethyl)-12-sulfanylidene-3-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),4,9-trien-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-8-9(2)23-13-11(8)12(21)19(7-10-4-3-5-16-6-10)14-17-18-15(22)20(13)14/h3-6H,7H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCIKVGVQXMMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C3=NNC(=S)N23)CC4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-5-(pyridin-3-ylmethyl)-8-sulfanylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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